4-Methoxy-1,6-dimethylnaphthalene
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Overview
Description
4-Methoxy-1,6-dimethylnaphthalene is an organic compound with the molecular formula C13H14O It is a derivative of naphthalene, characterized by the presence of methoxy and methyl groups at specific positions on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,6-dimethylnaphthalene typically involves the methylation of 1,6-dimethylnaphthalene. One common method is the reaction of 1,6-dimethylnaphthalene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the substitution of a hydrogen atom with a methoxy group at the 4-position of the naphthalene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1,6-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced naphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the available positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Nitro and halogenated naphthalene derivatives.
Scientific Research Applications
4-Methoxy-1,6-dimethylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-1,6-dimethylnaphthalene involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the naphthalene ring can influence the compound’s reactivity and binding affinity to biological molecules. For example, the compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
1,6-Dimethylnaphthalene: Lacks the methoxy group, resulting in different chemical and biological properties.
2-Methoxy-1,6-dimethylnaphthalene: Similar structure but with the methoxy group at a different position, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C13H14O |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-methoxy-1,6-dimethylnaphthalene |
InChI |
InChI=1S/C13H14O/c1-9-4-6-11-10(2)5-7-13(14-3)12(11)8-9/h4-8H,1-3H3 |
InChI Key |
QUPNYHNEUVWTQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2C=C1)C)OC |
Origin of Product |
United States |
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